N-[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]thiophene-3-carboxamide
Description
N-[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]thiophene-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2S/c17-14-9-18-5-1-13(14)16(22)20-6-2-12(3-7-20)19-15(21)11-4-8-23-10-11/h1,4-5,8-10,12H,2-3,6-7H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVAWGDQMADGPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CSC=C2)C(=O)C3=C(C=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 3-fluoropyridine-4-carbonyl chloride, which is then reacted with piperidine to form the intermediate N-[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]amine. This intermediate is subsequently coupled with thiophene-3-carboxylic acid under amide bond-forming conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the fluoropyridine moiety can be reduced to an alcohol.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3-chloropyridine-4-carbonyl)piperidin-4-yl]thiophene-3-carboxamide
- N-[1-(3-bromopyridine-4-carbonyl)piperidin-4-yl]thiophene-3-carboxamide
- N-[1-(3-methylpyridine-4-carbonyl)piperidin-4-yl]thiophene-3-carboxamide
Uniqueness
N-[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]thiophene-3-carboxamide is unique due to the presence of the fluorine atom in the pyridine ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
